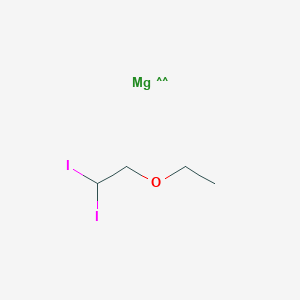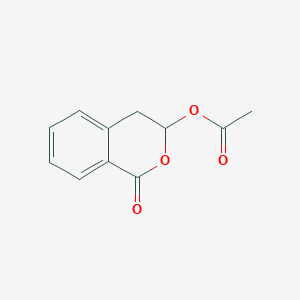
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate is a chemical compound belonging to the class of benzopyrans. Benzopyrans are organic polycyclic compounds that consist of a benzene ring fused with a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate typically involves the preparation of intermediates followed by specific reactions to form the final compound. One common synthetic route begins with the preparation of 2,3-dimethylindole using a Fischer indole methodology. The indole is then oxidized with a Witkop oxidation reaction to yield a derivative, which is further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate can be compared with other similar compounds, such as:
1-Oxo-1H-2-benzopyran-3-carboxaldehyde: This compound has a similar benzopyran structure but with a carboxaldehyde functional group.
3,4-Dihydro-1H-2-benzopyran-1-one: This compound is a close analog with a different functional group at the 1-position.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: This compound has additional hydroxyl and methyl groups, providing different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds.
Propiedades
Número CAS |
116206-42-9 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(1-oxo-3,4-dihydroisochromen-3-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)14-10-6-8-4-2-3-5-9(8)11(13)15-10/h2-5,10H,6H2,1H3 |
Clave InChI |
OXSZDUGIQNXURX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


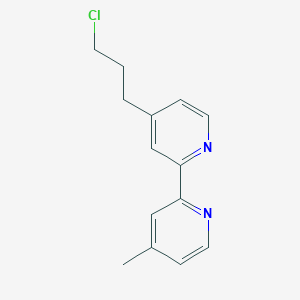
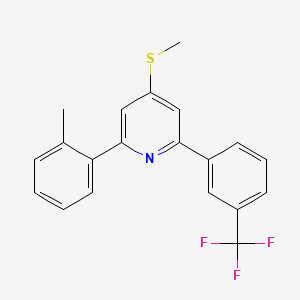
![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
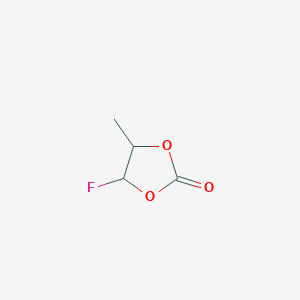
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
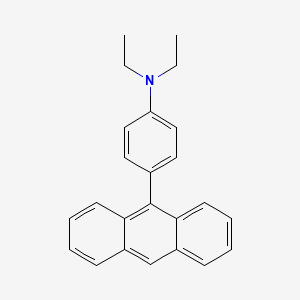
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
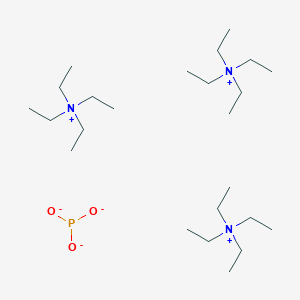

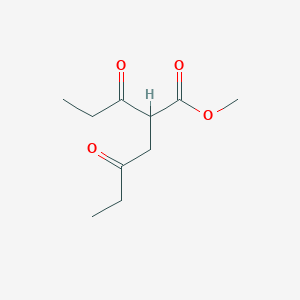
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
